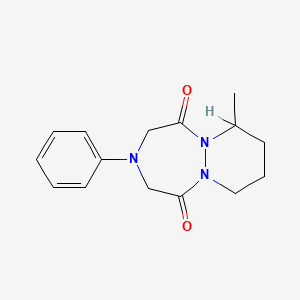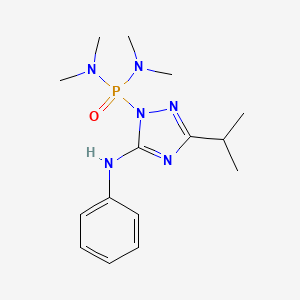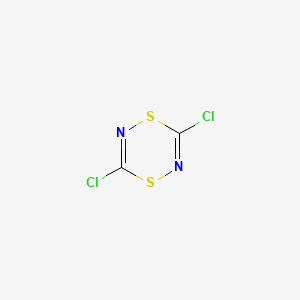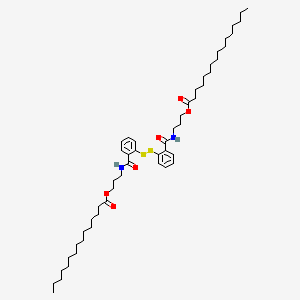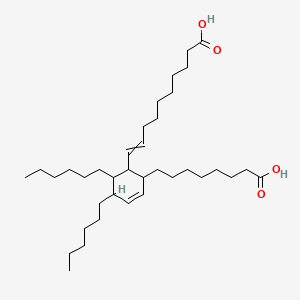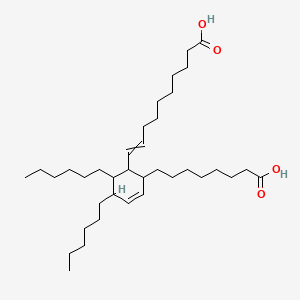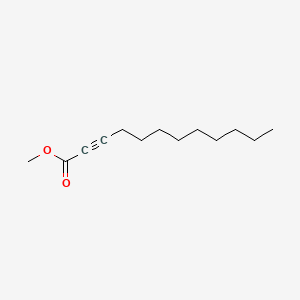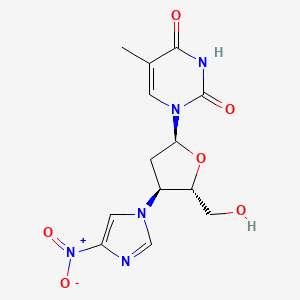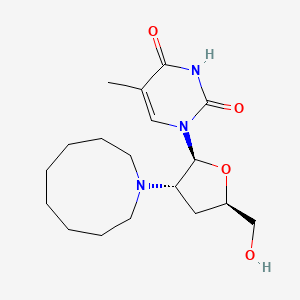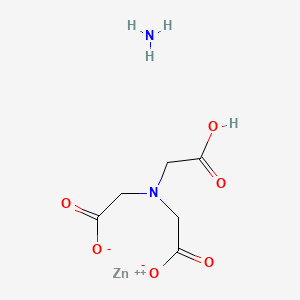
3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene is a compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse applications in organic electronics, pharmaceuticals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boron reagent with a halogenated thiophene derivative in the presence of a palladium catalyst . The reaction conditions typically include mild temperatures and the use of an environmentally benign organoboron reagent .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts can vary depending on the desired yield and purity of the final product. The use of nickel and palladium-based catalytic systems is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Aplicaciones Científicas De Investigación
3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-3-methylthiophene
- 3-Bromo-4-methylthiophene
- 2-Bromothiophene
Uniqueness
3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two bromine atoms and the thiophene ring system contribute to its distinct properties compared to other similar compounds .
Propiedades
Número CAS |
17965-64-9 |
|---|---|
Fórmula molecular |
C9H6Br2S2 |
Peso molecular |
338.1 g/mol |
Nombre IUPAC |
3-bromo-4-[(4-bromothiophen-3-yl)methyl]thiophene |
InChI |
InChI=1S/C9H6Br2S2/c10-8-4-12-2-6(8)1-7-3-13-5-9(7)11/h2-5H,1H2 |
Clave InChI |
OPIPPEUHPAQBIF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CS1)Br)CC2=CSC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


